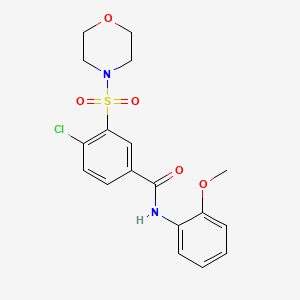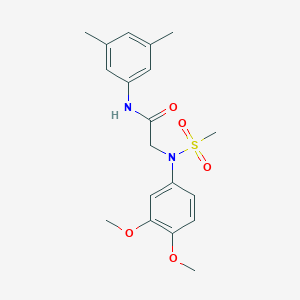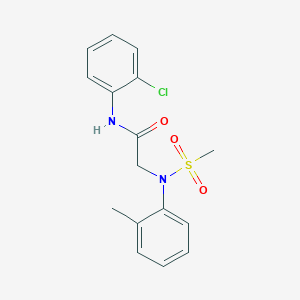![molecular formula C15H15N3O6S B3447616 ethyl (2-{[(2-nitrophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3447616.png)
ethyl (2-{[(2-nitrophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate
描述
Ethyl (2-{[(2-nitrophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring made up of three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are significant in medicinal chemistry and have been used as a starting material for the synthesis of a diverse range of heterocyclic analogues .
科学研究应用
Thiazole Derivatives
The compound is a derivative of thiazole, a heterocyclic organic compound. Thiazole derivatives have been extensively studied for their diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Antimicrobial Activity
Some thiazole derivatives have shown promising antimicrobial activity. For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Antiretroviral Activity
Thiazoles are found in many potent biologically active compounds, such as Ritonavir, an antiretroviral drug . This suggests that “ethyl (2-{[(2-nitrophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate” could potentially be used in the development of new antiretroviral drugs.
Antifungal Activity
Thiazoles are also found in Abafungin, an antifungal drug . This indicates that “ethyl (2-{[(2-nitrophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate” could potentially have applications in the development of new antifungal medications.
Antineoplastic Activity
Thiazoles are found in Tiazofurin, an antineoplastic drug . This suggests that “ethyl (2-{[(2-nitrophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate” could potentially be used in the development of new antineoplastic drugs.
Anti-Diabetic Agents
Thiazole derivatives have been synthesized as potential anti-diabetic agents . This suggests that “ethyl (2-{[(2-nitrophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate” could potentially be used in the development of new anti-diabetic medications.
未来方向
Thiazole derivatives continue to be an active area of research in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, including ethyl (2-{[(2-nitrophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate, with improved therapeutic properties and lesser side effects .
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to display diverse coordination modes due to the presence of n, o coordination atoms . This suggests that the compound may interact with its targets through these coordination atoms.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, implying that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities in vitro , suggesting that this compound may have similar effects.
属性
IUPAC Name |
ethyl 2-[2-[[2-(2-nitrophenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S/c1-2-23-14(20)7-10-9-25-15(16-10)17-13(19)8-24-12-6-4-3-5-11(12)18(21)22/h3-6,9H,2,7-8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVILFDGNDTREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-{[(2-nitrophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[(3-acetylphenyl)amino]sulfonyl}-4-bromobenzoic acid](/img/structure/B3447551.png)
![3-{[(4-iodophenyl)amino]sulfonyl}-4-methyl-N-phenylbenzamide](/img/structure/B3447558.png)

![ethyl 4-({3-[(diethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B3447571.png)
![3-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3447578.png)
![2-[(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-phenylacetamide](/img/structure/B3447589.png)

![methyl 2-{[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3447604.png)
![1-benzyl-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine](/img/structure/B3447606.png)
![5-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B3447609.png)
![ethyl (2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3447620.png)

